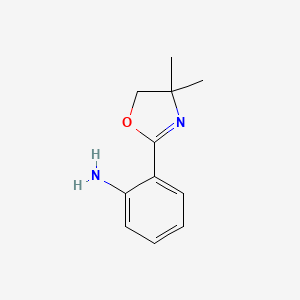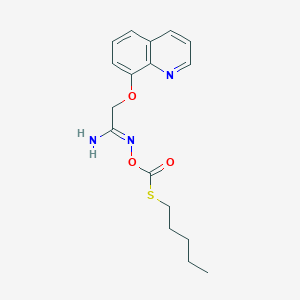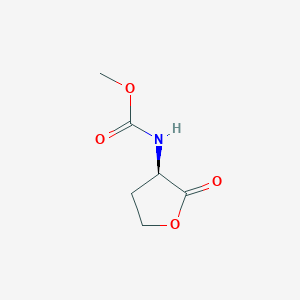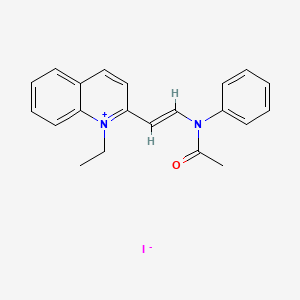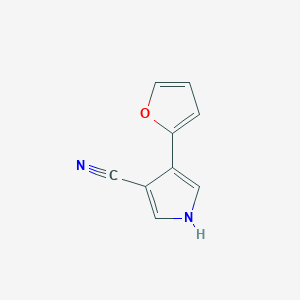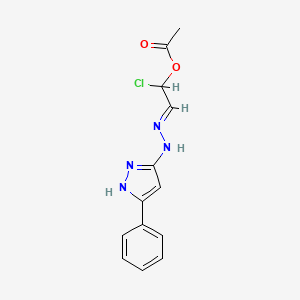
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The hydrazone linkage can be oxidized to form the corresponding azo compound or reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone linkage and pyrazole ring are key structural features that enable interactions with biological targets, potentially leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate
- 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl benzoate
- 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl propionate
Comparison: 1-Chloro-2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)ethyl acetate is unique due to the presence of the acetate ester, which can influence its solubility and reactivity compared to similar compounds with different ester groups. The phenyl group on the pyrazole ring also contributes to its distinct chemical and biological properties, potentially enhancing its interactions with specific biological targets .
Propriétés
Formule moléculaire |
C13H13ClN4O2 |
|---|---|
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
[(2E)-1-chloro-2-[(5-phenyl-1H-pyrazol-3-yl)hydrazinylidene]ethyl] acetate |
InChI |
InChI=1S/C13H13ClN4O2/c1-9(19)20-12(14)8-15-17-13-7-11(16-18-13)10-5-3-2-4-6-10/h2-8,12H,1H3,(H2,16,17,18)/b15-8+ |
Clé InChI |
OGJRRXFKXVWRNY-OVCLIPMQSA-N |
SMILES isomérique |
CC(=O)OC(/C=N/NC1=NNC(=C1)C2=CC=CC=C2)Cl |
SMILES canonique |
CC(=O)OC(C=NNC1=NNC(=C1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


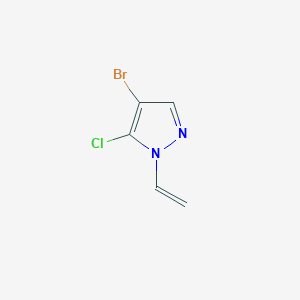
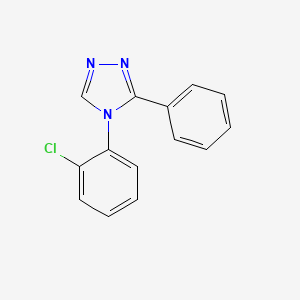

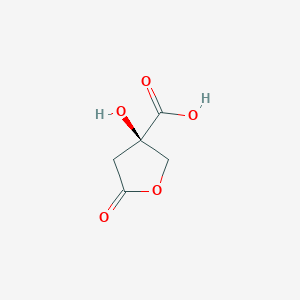
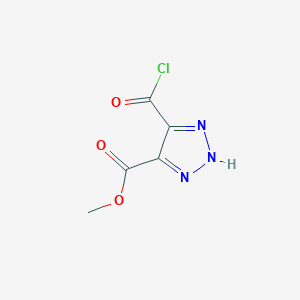
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
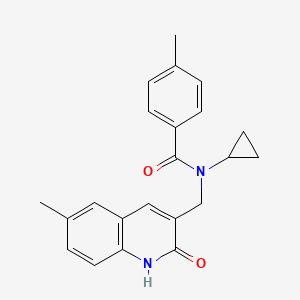
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

